β1- and β2-Adrenoceptor Antagonist Potency: pA2 Values Comparable to Propranolol
4-Hydroxypropranolol hydrochloride inhibits β1- and β2-adrenergic receptors with pA2 values of 8.24 and 8.26, respectively, indicating potency comparable to that of propranolol . The parent compound propranolol exhibits Ki values of 1.8 nM (β1) and 0.8 nM (β2), confirming that the metabolite retains robust antagonist activity at both receptor subtypes . This near-equivalence in receptor blockade supports its use as an active comparator in studies where propranolol serves as a positive control but metabolic contributions must be parsed.
| Evidence Dimension | β1- and β2-adrenoceptor antagonism potency |
|---|---|
| Target Compound Data | pA2 = 8.24 (β1), 8.26 (β2) |
| Comparator Or Baseline | Propranolol: Ki = 1.8 nM (β1), 0.8 nM (β2) |
| Quantified Difference | Comparable potency; pA2 values reflect similar antagonist efficacy |
| Conditions | In vitro functional antagonism assays using isolated tissues |
Why This Matters
Confirms that the metabolite retains full β-blocking activity, enabling its use as a non-inferior comparator or as an authentic positive control in experiments where the parent drug's confounding properties (e.g., lack of antioxidant effects) must be excluded.
